molecular formula C7H16ClNO B15055137 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride

Cat. No.: B15055137
M. Wt: 165.66 g/mol
InChI Key: NHBUGYVSDOFDNN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride typically involves the reaction of pyrrolidine with propionaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

    Step 1: Condensation of pyrrolidine with propionaldehyde in the presence of a catalyst.

    Step 2: Reduction of the resulting imine to form 1-(Pyrrolidin-3-yl)propan-1-ol using a reducing agent such as sodium borohydride.

    Step 3: Formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 1-(Pyrrolidin-3-yl)propan-1-one.

    Reduction: Formation of various reduced derivatives of the pyrrolidine ring.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-yl)propan-1-ol
  • 1-(3-Hydroxypropyl)pyrrolidine
  • 1-Pyrrolidinepropanol

Uniqueness

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-pyrrolidin-3-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-7(9)6-3-4-8-5-6;/h6-9H,2-5H2,1H3;1H

InChI Key

NHBUGYVSDOFDNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCNC1)O.Cl

Origin of Product

United States

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